molecular formula C13H22Cl2N2O2 B2616933 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride CAS No. 1609400-50-1

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2616933
CAS No.: 1609400-50-1
M. Wt: 309.23
InChI Key: QEOXMFNDHHSDBG-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride (CAS: 1609400-50-1) is a high-purity pharmaceutical intermediate offered with a guaranteed purity of >99%, analyzed by advanced methods including LCMS, HPLC, GC, and NMR . This compound belongs to the phenyl-piperazine derivative family, a class of compounds investigated for their significant activity in the central nervous system (CNS). Specifically, phenyl-piperazine derivatives have been identified and patented as serotonin reuptake inhibitors (SRIs) . This mechanism of action, which involves increasing the levels of the neurotransmitter serotonin in the brain, is a cornerstone of modern neuropharmacology and underscores the compound's primary research value. The primary application of this dihydrochloride salt is as a critical building block in synthetic organic and medicinal chemistry. It is extensively used in the research and development of novel therapeutic agents, particularly for disorders of the nervous system . Its structural features make it a valuable precursor for synthesizing compounds with potential for treating conditions such as depression, anxiety, schizophrenia, and other psychiatric disorders . Researchers utilize this compound in the design of potential antipsychotics, anxiolytics, and antidepressants, making it an essential reagent for pharmaceutical R&D and biotechnology research. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please refer to the available Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed quality control and handling information .

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOXMFNDHHSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxyphenol with 2-chloroethylamine to form 1-[2-(3-methoxyphenoxy)ethyl]amine. This intermediate is then reacted with piperazine to yield the final product, which is subsequently converted to its dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • The compound has been investigated for its potential as a serotonin reuptake inhibitor , which is crucial in the treatment of mood disorders such as depression and anxiety. Research indicates that derivatives of piperazine can effectively inhibit serotonin reuptake, thus modulating serotonin levels in the brain .
  • Cell Signaling Research
    • In biological studies, 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride has been utilized to explore its interactions with various receptors involved in cell signaling pathways. Its binding affinity to specific receptors can influence cellular responses, making it a valuable tool for studying receptor-mediated processes.
  • Cancer Research
    • Recent studies have highlighted the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of colon and lung cancer cells . The MTT assay has been a standard method for evaluating these cytotoxic activities.
  • Neuropharmacology
    • The compound's potential neuroprotective effects have been examined in models of neurodegeneration. It may act on dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders. This opens avenues for further research into its therapeutic potential against neurodegenerative diseases .

Case Studies

  • Serotonin Reuptake Inhibition Study
    • A study conducted on various piperazine derivatives demonstrated that compounds exhibiting high affinity for serotonin transporters could effectively reduce depressive symptoms in animal models . The effectiveness of this compound was noted as it showed promising IC50 values below 100 nM.
  • Cytotoxicity Against Cancer Cells
    • Research published in Pharmaceutical Sciences evaluated the cytotoxic properties of piperazine derivatives against several cancer cell lines (e.g., A549, HT-29). The findings indicated that certain modifications to the piperazine structure enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

1-[2-(3-Chlorophenoxy)ethyl]piperazine Dihydrochloride
  • Key Differences : Replaces the methoxy group with chlorine.
  • Impact : Chlorine’s higher electronegativity may increase binding affinity to polar receptors but reduce metabolic stability compared to methoxy. Molecular weight differences (313.65 g/mol vs. hypothetical ~308 g/mol for methoxy analog) could influence pharmacokinetics .
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)
  • Structure : Benzyl group with three methoxy substituents.
  • Pharmacology: Used clinically for angina pectoris due to its cardioprotective effects via inhibition of fatty acid oxidation. The benzyl group and multiple methoxy substitutions enhance tissue specificity compared to phenoxyethyl analogs .
GBR 12909 and GBR 12935
  • Structure : Bis(4-fluorophenyl)methoxyethyl and phenylpropyl side chains.
  • Pharmacology : Potent dopamine reuptake inhibitors (DRIs). GBR 12909 increases extracellular dopamine in the nucleus accumbens to 400% of basal levels, highlighting its CNS activity. The fluorophenyl groups contribute to high affinity for dopamine transporters .

Functional Analogues

Hydroxyzine Dihydrochloride
  • Structure : Benzhydryl-piperazine with a chloro-substituted phenyl group.
  • Application: First-generation antihistamine. Structural divergence (bulky benzhydryl group) results in histamine H1 receptor antagonism rather than monoaminergic activity .
I-893 (1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine Dihydrochloride)
  • Pharmacology: Dopamine and norepinephrine reuptake inhibitor. Similar to GBR compounds but with a phenylpropyl chain, which may enhance norepinephrine transporter (NET) affinity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Pharmacological Activity Key Findings
1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride* ~308 (hypothetical) Phenoxyethyl, 3-methoxy Hypothesized: Serotonergic modulation Limited direct data; inferred from analogs
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride 313.65 Phenoxyethyl, 3-chloro Unknown Higher electronegativity may alter receptor binding
Trimetazidine dihydrochloride 339.29 Trimethoxybenzyl Cardioprotective Inhibits fatty acid oxidation
GBR 12909 523.44 Bis(4-fluorophenyl)methoxyethyl, phenylpropyl Dopamine reuptake inhibition Extracellular dopamine ↑400%
Hydroxyzine dihydrochloride 447.81 Benzhydryl, chloro-substituted phenyl Antihistamine Blocks H1 receptors

Key Research Findings

  • Substituent Effects : Methoxy groups (e.g., in Trimetazidine) improve metabolic stability and tissue specificity compared to halogens like chlorine .
  • Dopaminergic Activity: GBR 12909 and I-893 demonstrate that fluorinated aromatic groups enhance dopamine transporter (DAT) binding, whereas phenoxyethyl chains may favor serotonin or norepinephrine systems .
  • Therapeutic Divergence: Minor structural changes (e.g., benzyl vs. phenoxyethyl) lead to vastly different applications (e.g., Trimetazidine for angina vs. GBR 12909 for dopamine regulation) .

Biological Activity

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18Cl2N2O2
  • Molecular Weight : 303.20 g/mol
  • CAS Number : 1609400-50-1

The compound features a piperazine core substituted with a 3-methoxyphenoxyethyl group, contributing to its interaction with various biological targets.

This compound exhibits several mechanisms of action:

  • Dopamine Receptor Modulation : Studies indicate that this compound may act as a selective agonist for dopamine receptors, particularly the D3 subtype. This receptor modulation is significant in neuroprotection and the treatment of neurodegenerative diseases .
  • Neurotransmitter Regulation : Research shows that oral administration can influence dopamine and norepinephrine levels in the brain, suggesting its role in neurotransmitter regulation . For instance, doses ranging from 50-250 mg/kg led to transient increases in dopamine content in specific brain regions .

Pharmacological Effects

  • Neuroprotective Effects : The compound has been linked to neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA in animal models. These effects are primarily mediated through D3 receptor activation, which has been shown to protect dopaminergic neurons .
  • Antidepressant-like Effects : In behavioral assays, the compound exhibited antidepressant-like effects, possibly through its action on serotonin and norepinephrine pathways, indicating potential use in treating mood disorders .

Case Studies

  • A study involving the administration of varying doses demonstrated that higher doses could lead to significant changes in neurotransmitter dynamics, highlighting the dose-dependent nature of its biological activity .
  • Another investigation focused on structure-activity relationships (SAR) revealed that modifications to the phenyl groups could enhance receptor selectivity and potency, guiding future drug design efforts .

Comparative Analysis with Similar Compounds

Compound NameTarget ReceptorBiological ActivityReference
This compoundD3 Dopamine ReceptorNeuroprotective, Antidepressant-like
I-893 (related piperazine derivative)Dopamine ReceptorsDopaminergic modulation
SA4503 (another piperazine derivative)Sigma ReceptorsInhibition of acetylcholinesterase

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the pharmacokinetics and long-term effects of this compound. Understanding its interaction with various receptors could lead to the development of targeted therapies for conditions like Parkinson's disease and depression.

Q & A

Basic: What synthetic routes are recommended for preparing 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride with high purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with halogenated ethoxy intermediates (e.g., 2-chloroethyl-3-methoxyphenylether) in a refluxing polar solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃). Post-synthesis, acidification with HCl yields the dihydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to achieve >95% purity .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Key methods include:

  • NMR spectroscopy : Confirm the presence of the 3-methoxyphenoxy group (aromatic protons at δ 6.7–7.1 ppm) and piperazine backbone (CH₂ signals at δ 2.5–3.5 ppm).
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% target peak area).
  • Mass spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ at m/z 281.2 (free base) and chloride adducts .

Basic: What storage conditions are optimal for maintaining compound stability?

Store the dihydrochloride salt at –20°C in a desiccator (low humidity) to prevent hydrolysis. Avoid exposure to light, as methoxyaryl groups may degrade under UV. Use amber vials for long-term storage .

Advanced: How does the compound interact with serotonin or dopamine receptors in vitro?

The piperazine moiety is a known pharmacophore for receptor binding. In competitive radioligand assays (e.g., using [³H]-ketanserin for 5-HT₂A receptors), the compound’s affinity (Ki) can be measured. Adjust the ethoxy-phenoxy substituent’s electronic profile (e.g., methoxy vs. halogen) to modulate selectivity. Note that dihydrochloride salts may require pH adjustment (e.g., 7.4 PBS) to maintain solubility during assays .

Advanced: What experimental strategies resolve contradictions in reported solubility data across studies?

Discrepancies often arise from:

  • pH-dependent solubility : Test solubility in buffers (pH 1–10) to map ionization states.
  • Counterion effects : Compare dihydrochloride vs. free base solubility in DMSO, ethanol, or simulated biological fluids.
  • Temperature control : Use dynamic light scattering (DLS) to monitor aggregation at 25°C vs. 37°C .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 24 hr reflux).
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation and minimize byproducts .

Advanced: What are the implications of batch-to-batch variability in biological activity studies?

Variability may stem from:

  • Residual solvents : Quantify via GC-MS (e.g., DMF or THF traces).
  • Crystallinity differences : Use XRPD to assess polymorphic forms, which affect dissolution rates.
  • Impurity profiling : Identify secondary amines or oxidized byproducts (e.g., via LC-MS/MS) that antagonize target receptors .

Advanced: How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

  • Forced degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor decomposition via HPLC (e.g., hydrolysis of the ethoxy linker).
  • Oxidative stress : Treat with H₂O₂ (0.3% v/v) to assess methoxy group stability.
  • Photostability : Use a xenon lamp (ICH Q1B) to simulate light exposure .

Advanced: What computational methods predict the compound’s ADMET properties?

  • Molecular docking : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4).
  • QSAR models : Train on datasets of piperazine derivatives to predict logP (≈2.1), blood-brain barrier permeability, and hERG channel inhibition risks .

Advanced: How can researchers validate the compound’s role in modulating intracellular signaling pathways?

  • Western blotting : Measure downstream targets (e.g., phosphorylated ERK or CREB) in cell lines (e.g., HEK-293) after treatment.
  • Calcium imaging : Use Fluo-4 AM to detect GPCR-mediated Ca²⁺ flux.
  • Knockdown/knockout models : CRISPR-Cas9 editing of putative receptors (e.g., 5-HT receptors) to confirm mechanism .

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